
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
説明
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as NMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain.
作用機序
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate acts as a selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other DAT inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. These effects are consistent with the role of dopamine in the regulation of motor function and reward processing.
実験室実験の利点と制限
One of the main advantages of 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is its high selectivity for DAT, which allows for the specific investigation of dopaminergic neurotransmission. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity and the need for caution when handling and storing the compound.
将来の方向性
There are several future directions for research on 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is the development of new DAT inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of dopamine neurotransmission in neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, the use of this compound as a tool for studying the effects of environmental and genetic factors on dopaminergic neurotransmission could provide valuable insights into the mechanisms underlying these complex processes.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective inhibitor of dopamine transporter that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to provide valuable insights into the mechanisms underlying dopaminergic neurotransmission and its role in various physiological and pathological conditions.
科学的研究の応用
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been widely used in scientific research to study the role of dopamine neurotransmission in various physiological and pathological conditions. It has been shown to be a useful tool for investigating the mechanisms underlying drug addiction, depression, and schizophrenia. This compound has also been used to study the effects of dopamine transporter inhibitors on the brain and behavior.
特性
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c25-22(24-13-4-1-5-14-24)19-11-15-23(16-12-19)17-20-9-6-8-18-7-2-3-10-21(18)20;3-1(4)2(5)6/h2-3,6-10,19H,1,4-5,11-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINVHRBZWZFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



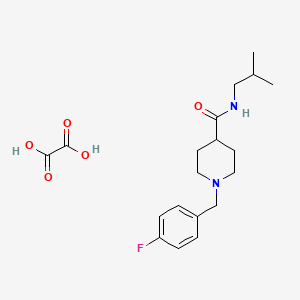
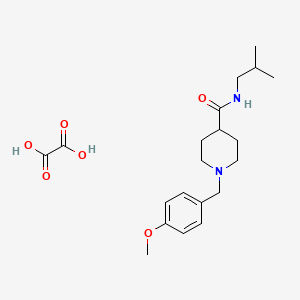
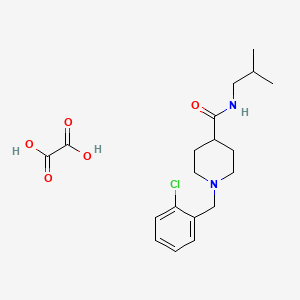
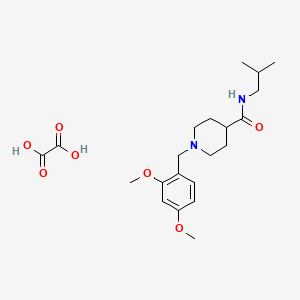
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
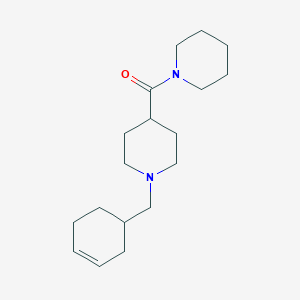
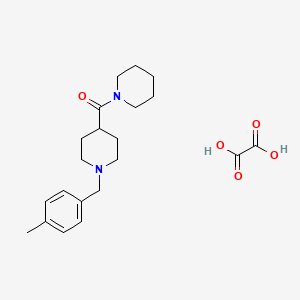
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)
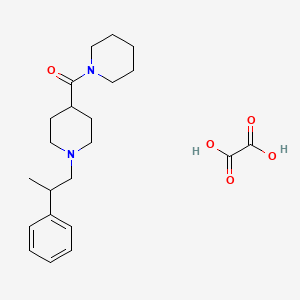

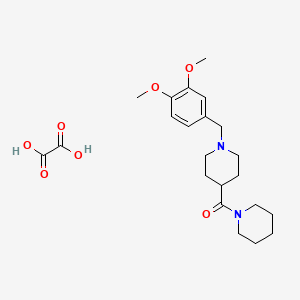
![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
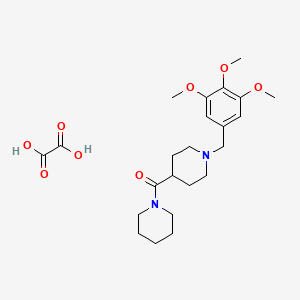
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)